molecular formula C16H18BrNO3S2 B4882552 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide

Cat. No.: B4882552
M. Wt: 416.4 g/mol
InChI Key: PUTJTVXHWGVKOT-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

3-bromo-4-methoxy-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S2/c1-12-3-5-13(6-4-12)22-10-9-18-23(19,20)14-7-8-16(21-2)15(17)11-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTJTVXHWGVKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The bromine and methoxy groups can also play a role in the compound’s overall reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-methoxy-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties

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